

A Technical Guide to Commercial Tin(II) Acetate: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(II) acetate*

Cat. No.: *B129313*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available **Tin(II) acetate** ($\text{Sn}(\text{CH}_3\text{COO})_2$), detailing its suppliers, purity grades, common impurities, and the analytical methodologies crucial for its characterization in research and drug development settings. **Tin(II) acetate** is a versatile reagent, acting as a catalyst in organic synthesis, a precursor for advanced materials, and finding applications in various industrial processes.^{[1][2]} Its efficacy in these roles is intrinsically linked to its purity.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer **Tin(II) acetate** in a range of purity grades to suit diverse research and development needs. The available grades typically range from technical grade to high-purity specifications, with purities often exceeding 99%. The selection of an appropriate grade is contingent upon the sensitivity of the intended application to impurities.

Supplier	Available Purity Grades	Noted Assay Method(s)
American Elements	Mil Spec, ACS, Reagent, Technical, Food, Agricultural, Pharmaceutical, Optical, USP, EP/BP	ASTM testing standards
Ereztech	98%+, 99%	Gravimetric analysis (%Sn = 48.9-51.4), Titration
ProChem, Inc.	Custom purities available upon request	Not specified
Chemsavers, Inc.	>99.0%	Gravimetric (as Sn), Titration
ChemScene	≥95%	Not specified
Strem	99%	Not specified
Santa Cruz Biotechnology	≥98%	Not specified
Thermo Scientific (Alfa Aesar)	95%	Not specified
Sigma-Aldrich	Tin(II) content: 49-53% (purity not determined)	Not specified
Stanford Advanced Materials	99%	Not specified
EFORU	99%, 99.9%, 99.99%, 99.999%, 99.9999% (2N to 6N)	Not specified

Common Impurities

The primary impurities in **Tin(II) acetate** arise from its sensitivity to environmental conditions. Due to its susceptibility to oxidation and hydrolysis, careful handling and storage are paramount to maintain its integrity.[3]

- **Tin(IV) Species:** Exposure to air can lead to the oxidation of the Tin(II) ion to the more stable Tin(IV) state. The presence of Tin(IV) acetate or other Tin(IV) compounds can significantly impact reactions where the +2 oxidation state is critical.

- **Hydrolysis Products:** In the presence of moisture, **Tin(II) acetate** can hydrolyze to form tin hydroxides or oxides.[4] Anhydrous **Tin(II) acetate** is known to decompose in water.[4]
- **Residual Acetic Acid:** Depending on the manufacturing process, there may be residual acetic acid from the synthesis, which involves dissolving tin(II) oxide in glacial acetic acid.[4]
- **Trace Metals:** As with any manufactured chemical, trace amounts of other metals may be present, originating from the raw materials or the manufacturing equipment. The specific metallic impurities and their concentrations will vary by supplier and grade.

Experimental Protocols for Purity and Impurity Analysis

Accurate determination of the purity of **Tin(II) acetate** and the quantification of its impurities are essential for ensuring reproducible experimental outcomes. The following section details the methodologies for key analytical procedures.

Determination of Tin(II) Content by Iodimetric Redox Titration

This method is a classic and reliable way to determine the concentration of Tin(II) in a sample. It is based on the oxidation of Sn(II) to Sn(IV) by a standardized iodine solution.

Principle: The reaction proceeds as follows: $\text{Sn}^{2+} + \text{I}_2 \rightarrow \text{Sn}^{4+} + 2\text{I}^-$

The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with excess iodine.

Reagents and Equipment:

- Standardized 0.1 N Iodine (I_2) solution
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Starch indicator solution (1%)

- Solid Carbon Dioxide (dry ice) or Nitrogen gas for creating an inert atmosphere
- Analytical balance
- Burette, 25 mL or 50 mL
- Erlenmeyer flask, 250 mL
- Heating plate

Methodology:

- Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the **Tin(II) acetate** sample into a 250 mL Erlenmeyer flask.
- Dissolution and Reduction of any Sn(IV): Add 50 mL of concentrated HCl and 90 mL of deionized water to the flask.[5] To ensure all tin is in the +2 oxidation state, the solution can be boiled for a few minutes.[5]
- Creation of an Inert Atmosphere: To prevent the oxidation of Sn(II) by atmospheric oxygen, an inert atmosphere must be created. This can be achieved by adding a small piece of dry ice to the flask or by continuously bubbling nitrogen gas through the solution.[5] The CO₂ produced from the sublimation of dry ice will displace the air.
- Cooling: Cool the flask to room temperature. It is crucial to maintain the inert atmosphere during cooling.
- Titration: Add a few drops of starch indicator solution. The solution should be colorless. Immediately titrate the sample with the standardized 0.1 N iodine solution until the first permanent blue color appears.
- Calculation: The percentage of Tin(II) in the sample can be calculated using the following formula:

$$\% \text{ Sn(II)} = (V_{\text{I}_2} \times N_{\text{I}_2} \times M_{\text{Sn}}) / (W_{\text{sample}} \times 2) \times 100$$

Where:

- V_{I_2} = Volume of iodine solution used in liters
- N_{I_2} = Normality of the iodine solution
- M_{Sn} = Molar mass of Tin (118.71 g/mol)
- W_{sample} = Weight of the sample in grams

Determination of Total Tin Content by Gravimetric Analysis

This method determines the total tin content by converting the tin in the sample to a stable, weighable form, typically Tin(IV) oxide (SnO_2).

Principle: The **Tin(II) acetate** sample is thermally decomposed and oxidized to Tin(IV) oxide. The weight of the resulting oxide is then used to calculate the total tin content.

Reagents and Equipment:

- Porcelain crucible and lid
- Muffle furnace
- Analytical balance
- Desiccator

Methodology:

- **Crucible Preparation:** Heat a clean porcelain crucible and lid in a muffle furnace at approximately $900^{\circ}C$ for 30 minutes. Cool in a desiccator and weigh accurately. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.
- **Sample Addition:** Accurately weigh approximately 0.5 g of the **Tin(II) acetate** sample into the pre-weighed crucible.
- **Decomposition and Ignition:** Gently heat the crucible with the sample over a Bunsen burner in a fume hood to slowly decompose the acetate. Once the initial decomposition has

subsided, transfer the crucible to a muffle furnace.

- Ignition to SnO₂: Heat the sample in the muffle furnace at 900°C for at least one hour to ensure complete conversion to SnO₂.
- Cooling and Weighing: Remove the crucible from the furnace, place it in a desiccator to cool to room temperature, and then weigh it accurately.
- Calculation: The percentage of total tin in the sample can be calculated using the following formula:

$$\% \text{ Total Sn} = (W_{\text{SnO}_2} \times (M_{\text{Sn}} / M_{\text{SnO}_2})) / W_{\text{sample}} \times 100$$

Where:

- W_{SnO₂} = Weight of the Tin(IV) oxide residue in grams
- M_{Sn} = Molar mass of Tin (118.71 g/mol)
- M_{SnO₂} = Molar mass of Tin(IV) oxide (150.71 g/mol)
- W_{sample} = Weight of the sample in grams

Analysis of Trace Metal Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of a wide range of metallic impurities at trace and ultra-trace levels.

Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present.^[6]

Reagents and Equipment:

- ICP-MS instrument
- Trace metal grade Nitric Acid (HNO₃)

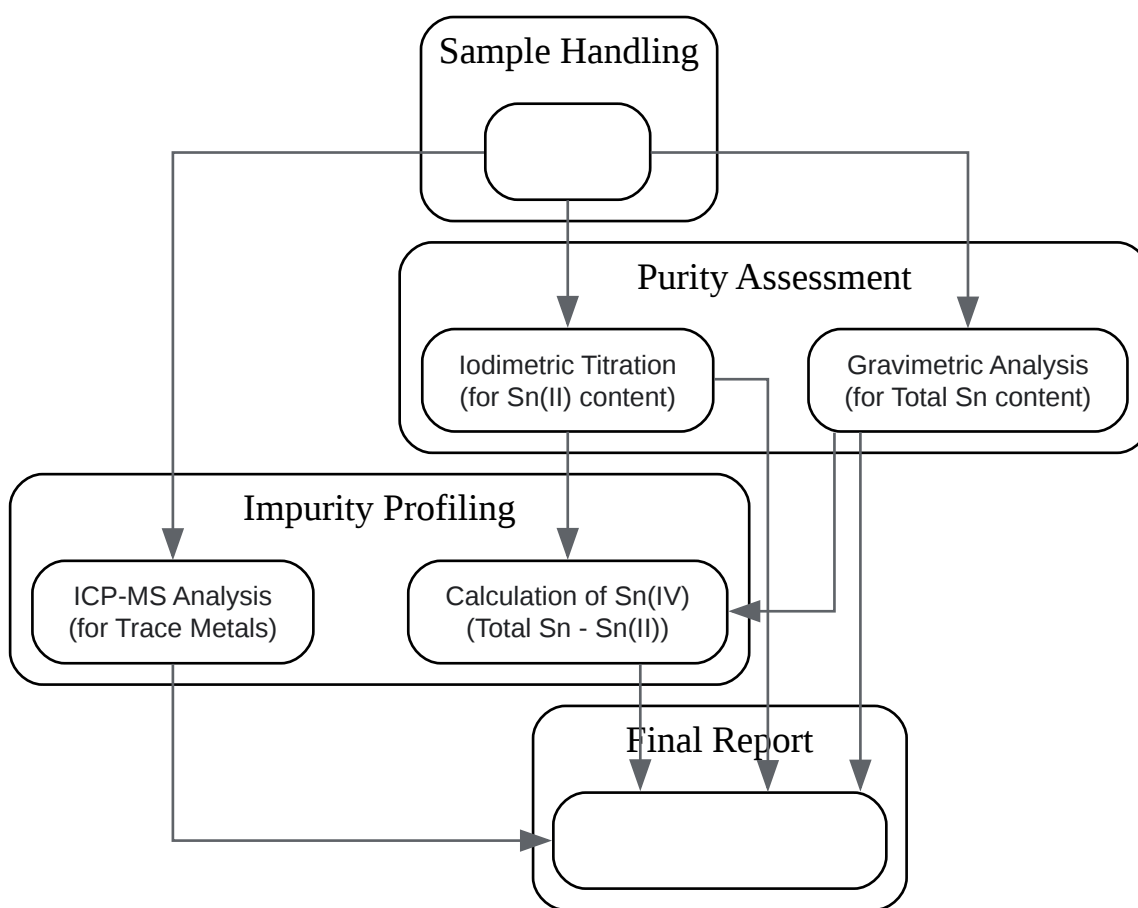
- Ultrapure deionized water
- Certified multi-element standard solutions
- Volumetric flasks and pipettes

Methodology:

- **Sample Digestion:** Accurately weigh a small amount of the **Tin(II) acetate** sample (e.g., 0.1 g) into a clean digestion vessel. Add a suitable volume of trace metal grade nitric acid (e.g., 5-10 mL). The digestion can be performed on a hot plate or using a microwave digestion system for more efficient and controlled digestion.^{[7][8]} The goal is to completely dissolve the sample and oxidize the organic matrix.
- **Dilution:** After digestion, quantitatively transfer the solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with ultrapure deionized water. Further dilutions may be necessary to bring the concentrations of the analytes within the linear dynamic range of the instrument.^[9]
- **Instrument Calibration:** Prepare a series of calibration standards by diluting a certified multi-element stock solution with a matrix-matching diluent (e.g., 2% nitric acid).^[7]
- **Analysis:** Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the intensity of the signal for each mass-to-charge ratio corresponding to the elements of interest.
- **Quantification:** The concentration of each metallic impurity in the original sample is determined by comparing the signal intensities from the sample to the calibration curve generated from the standards. An internal standard is typically used to correct for matrix effects and instrument drift.^[9]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of **Tin(II) acetate** purity.



[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive purity analysis of **Tin(II) acetate**.

This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for **Tin(II) acetate**. For critical applications, it is always recommended to consult the supplier's certificate of analysis and, where necessary, perform independent verification of the material's purity to ensure it meets the stringent requirements of your research or development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [digicollections.net](#) [digicollections.net]
- 2. Sciencemadness Discussion Board - Tin acetates - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. [americanelements.com](#) [americanelements.com]
- 4. Tin(II) acetate - Wikipedia [en.wikipedia.org]
- 5. [mt.com](#) [mt.com]
- 6. [azom.com](#) [azom.com]
- 7. [s27415.pcdn.co](#) [s27415.pcdn.co]
- 8. [chem.libretexts.org](#) [chem.libretexts.org]
- 9. [www2.gov.bc.ca](#) [www2.gov.bc.ca]
- To cite this document: BenchChem. [A Technical Guide to Commercial Tin(II) Acetate: Suppliers, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129313#commercial-suppliers-and-purity-grades-of-tin-ii-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com